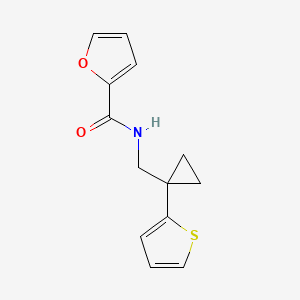

N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXMZOWUDBBJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide.

Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the furan-2-carboxylic acid and the amine derivative of the cyclopropyl-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and cross-coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carboxamide group.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclopropyl-thiophene amine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for developing advanced materials, particularly in organic electronics.

Biology

The compound exhibits potential biological activity, warranting studies on its interaction with various enzymes and receptors. Research has shown that it may modulate enzymatic activities due to the structural characteristics conferred by the thiophene and furan rings.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to target specific molecular pathways makes it a candidate for drug development aimed at treating various diseases.

Industry

The compound is also relevant in developing organic semiconductors and other advanced materials, which are essential for modern electronic devices.

This compound has demonstrated notable biological activities:

Antimicrobial Properties

Research indicates significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Streptococcus pneumoniae | 0.008 |

These findings suggest that the compound could be developed into an effective antibacterial agent.

Case Studies and Research Findings

- Interaction with Enzymes : A study highlighted its potential to inhibit specific enzymes involved in bacterial resistance mechanisms, showcasing its utility in combating antibiotic-resistant strains.

- Pharmaceutical Development : Another research project focused on modifying the compound to enhance its pharmacokinetic properties, improving its efficacy as a therapeutic agent.

- Material Science Applications : Investigations into its use as a precursor for organic semiconductors have shown promising results in enhancing charge transport properties in electronic devices.

Wirkmechanismus

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with N-(2-Nitrophenyl)thiophene-2-carboxamide (I) and N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

These analogs (from ) share carboxamide backbones but differ in aromatic substituents (thiophene vs. furan) and functional groups (nitrophenyl vs. cyclopropylmethyl). Key differences include:

- The target compound’s cyclopropane group may increase steric hindrance, reducing rotational freedom compared to the planar nitro groups in (I) and 2NPFC.

Comparison with Hydrazinyl-Furan Carboxamides ()

Derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) feature hydrazinyl and phenyl substituents on the furan ring. Key distinctions:

- The hydrazinyl group in 97c-e could enhance solubility or metal-chelation capacity, whereas the cyclopropane in the target compound may prioritize conformational stability.

Comparison with Narlaprevir ()

Narlaprevir (C36H63N5O7S) shares a cyclopropane motif but is structurally distinct as a peptidomimetic protease inhibitor. Key contrasts:

Implications for Research and Development

- The cyclopropane group in the target compound may confer advantages in metabolic stability and target binding over nitro-substituted analogs.

- Further studies should prioritize crystallographic analysis to resolve dihedral angles and intermolecular interactions.

Notes

- Hypothesized based on structural analogs; experimental validation required. † are derived from peer-reviewed crystallographic and synthetic studies, ensuring authoritative comparisons.

Biologische Aktivität

N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to a thiophene and furan moiety, which are known to influence biological interactions. The synthesis typically involves:

- Formation of the Cyclopropyl Group : This can be achieved via cyclopropanation using diazomethane.

- Attachment of the Thiophene Ring : Achieved through cross-coupling reactions like Suzuki-Miyaura coupling.

- Formation of the Furan Ring : Synthesized through cyclization involving 1,4-dicarbonyl compounds and sulfurizing agents.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The thiophene and furan rings facilitate binding to target sites, potentially modulating enzymatic activity. The cyclopropyl group may enhance binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

- Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Streptococcus pneumoniae | 0.008 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. For example, IC50 values were observed in the low micromolar range against A549 lung cancer cells, indicating potential for further development as an anticancer agent .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed potent inhibition against E. coli DNA gyrase, with IC50 values ranging from 0.0033 to 0.046 μg/mL, indicating strong potential as antibacterial agents targeting DNA replication processes .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound displayed preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts, suggesting its potential as a selective anticancer therapeutic .

Q & A

Q. Advanced Optimization :

- Use microwave-assisted synthesis to accelerate amide bond formation while reducing decomposition.

- Monitor intermediates via LC-MS to identify bottlenecks (e.g., unreacted cyclopropane intermediates).

- For scale-up, replace acetonitrile with DMF to improve solubility, but ensure rigorous drying to avoid hydrolysis .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic Characterization :

- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and thiophene C-S vibrations (~670 cm⁻¹). Compare with thiourea derivatives for reference .

- NMR : Use ¹H NMR to verify cyclopropane protons (δ 0.8–1.5 ppm) and furan aromatic protons (δ 6.3–7.4 ppm). ¹³C NMR should resolve the cyclopropane carbons (δ 10–15 ppm) and amide carbonyl (δ ~165 ppm) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve the cyclopropane-thiophene dihedral angle (typically 8–15°) and non-classical hydrogen bonds (C–H⋯O/S). Use SHELXL for refinement, assigning anisotropic displacement parameters for heavy atoms .

- Dynamic NMR : Probe conformational flexibility of the cyclopropane ring at low temperatures (−40°C) to assess strain effects .

How can density functional theory (DFT) predict the electronic properties of this compound?

Q. Methodology :

- Optimize geometry using B3LYP/6-31G(d) to model the cyclopropane ring’s strain and aromatic interactions. Compare with crystallographic data to validate accuracy .

- Calculate HOMO-LUMO gaps to assess charge-transfer potential. Thiophene and furan rings typically contribute to low band gaps (~3–4 eV), suggesting utility in organic electronics .

Q. Advanced Applications :

- Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, correlating with experimental λ_max values.

- Analyze electrostatic potential maps to predict regioselectivity in electrophilic substitution reactions .

What strategies address discrepancies in reported bioactivity data for this compound?

Q. Basic Approach :

Q. Advanced Analysis :

- Investigate stereochemical impurities via chiral HPLC. Even trace enantiomers (e.g., from cyclopropane synthesis) can significantly alter activity .

- Perform QSAR modeling to identify structural descriptors (e.g., logP, polar surface area) that correlate with conflicting bioactivity outcomes .

How does the cyclopropane-thiophene dihedral angle influence molecular interactions?

Q. Crystallographic Insights :

- Dihedral angles <15° (as seen in analogous compounds) favor planar conformations, enhancing π-π stacking with biological targets. Angles >20° reduce stacking efficiency but improve solubility .

- Substituent effects: Electron-withdrawing groups on thiophene (e.g., NO₂) increase planarity, while bulky groups (e.g., methyl) induce torsional strain .

Q. Advanced Design :

- Introduce steric hindrance (e.g., ortho-substituents) to modulate dihedral angles for targeted protein binding .

What are the challenges in resolving crystal structures of derivatives with similar scaffolds?

Q. Common Issues :

Q. Advanced Solutions :

- Apply charge-density analysis (Multipole Model) to map electron density around the cyclopropane ring, revealing strain-induced reactivity hotspots .

How can the compound’s stability under physiological conditions be evaluated?

Q. Basic Stability Testing :

- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the amide bond or cyclopropane ring opening .

Q. Advanced Profiling :

- Use LC-QTOF-MS to identify degradation products. Cyclopropane rings often undergo acid-catalyzed ring-opening to form linear alkenes .

- Simulate metabolic pathways using liver microsomes to predict cytochrome P450-mediated oxidation sites .

What computational and experimental approaches validate structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.